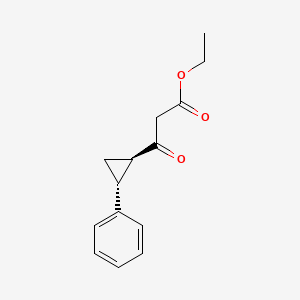

Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate

Description

Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate (CAS: 324570-24-3) is a chiral ester featuring a cyclopropane ring fused to a phenyl group and a β-keto ester moiety. Its molecular formula is C₁₄H₁₆O₃, with a molecular weight of 232.27 g/mol . Key physicochemical properties include:

- XLogP3: 2.2 (indicating moderate lipophilicity)

- Hydrogen bond acceptor count: 3

- Topological polar surface area (TPSA): 43.4 Ų

- Stereochemistry: Defined (1R,2R) configuration at the cyclopropane ring .

The compound is synthesized via stereoselective methods, such as cyclopropanation of styrene derivatives followed by esterification . It serves as a precursor for conformationally restricted analogs in drug discovery, including indole-based antiviral agents .

Properties

IUPAC Name |

ethyl 3-oxo-3-[(1R,2R)-2-phenylcyclopropyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-2-17-14(16)9-13(15)12-8-11(12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYXQOWNRBJGSQ-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate typically involves the following steps:

Cyclopropanation: The cyclopropyl ring is formed via a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

Esterification: The ethyl ester moiety is introduced through an esterification reaction, where an acid reacts with ethanol in the presence of a catalyst.

Substitution: The phenyl group is introduced via a substitution reaction, where a suitable phenylating agent reacts with the cyclopropyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Anticoagulant Development :

- Recent studies have indicated that derivatives of this compound can act as inhibitors of Factor XIa, a key player in the coagulation cascade. Such inhibitors are being explored as potential anticoagulants to prevent thrombosis without the bleeding risks associated with traditional anticoagulants like warfarin .

- A patent describes the synthesis of compounds similar to Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate, highlighting their efficacy in reducing blood clot formation in preclinical models .

- Anti-inflammatory Effects :

- Cancer Therapeutics :

Synthetic Applications

- Building Block in Organic Synthesis :

- This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and cycloadditions.

- It can be utilized to synthesize novel pharmaceuticals and agrochemicals by modifying its functional groups to enhance biological activity or selectivity .

Case Study 1: Factor XIa Inhibition

A study published in a pharmaceutical journal explored the synthesis and evaluation of several derivatives of this compound as Factor XIa inhibitors. The results indicated that specific modifications to the compound's structure significantly enhanced its inhibitory potency against Factor XIa, making it a promising candidate for further development as an anticoagulant .

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers tested the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed that treatment with this compound reduced pro-inflammatory cytokine levels, suggesting its potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate are compared below based on substituents, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Reactivity and Bioactivity: The cyclopropyl group in the target compound introduces conformational rigidity, enhancing binding specificity in antiviral analogs . Fluorine substitution (e.g., in Ethyl 2-fluoro-3-oxo-3-phenylpropanoate) increases metabolic stability and electronegativity, favoring CNS drug intermediates .

Stereochemical Considerations: The (1R,2R) configuration in the target compound is critical for its role in synthesizing enantiopure indole derivatives . In contrast, Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate (C₁₉H₂₁NO₃) exhibits a planar β-keto-amide structure, reducing stereochemical complexity .

Physicochemical Properties: Lipophilicity (XLogP3): Highest in diphenyl analogs (3.1) due to aromatic bulk, while thienyl derivatives (1.5) are more polar . TPSA: Consistent (43.4 Ų) for β-keto esters, except quinoline derivatives (56.3 Ų) with additional hydrogen-bond acceptors .

Biological Activity

Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate (CAS No. 324570-24-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Its molecular weight is approximately 192.22 g/mol. The compound features a cyclopropyl group attached to a propanoate moiety, which is significant in influencing its biological interactions.

1. Anticoagulant Activity

A notable area of research surrounding this compound involves its role as an inhibitor of Factor XIa, an enzyme implicated in the coagulation cascade. Inhibiting Factor XIa can potentially reduce thrombus formation without significantly affecting hemostasis. A patent (WO2015164308A1) outlines various derivatives of this compound that exhibit anticoagulant properties, suggesting its utility in developing new anticoagulant therapies .

2. Anti-inflammatory Effects

Research indicates that compounds similar to this compound may possess anti-inflammatory properties. Studies have shown that related structures can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

3. Anticancer Potential

Emerging studies suggest that this compound may exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. Specific derivatives have been evaluated for their efficacy against different cancer cell lines, demonstrating promising results in inhibiting tumor growth.

Case Study 1: Factor XIa Inhibition

In a study evaluating the anticoagulant effects of Factor XIa inhibitors, derivatives of this compound were tested in vitro and in vivo. Results indicated a dose-dependent inhibition of thrombus formation with minimal bleeding risk compared to traditional anticoagulants .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of this compound analogs revealed significant reductions in pro-inflammatory cytokines in animal models. The study highlighted the compound's ability to modulate the NF-kB signaling pathway, which is crucial in inflammation .

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate, and how can stereoselectivity be achieved?

The compound can be synthesized via cyclopropanation of styrene derivatives followed by esterification. A method analogous to the synthesis of hydrazonopropanals involves condensation of 3-oxo-3-arylpropanoate esters with arylhydrazines under acidic conditions (e.g., acetic acid with ammonium acetate) . To ensure stereoselectivity (retaining the (1R,2R) configuration), chiral catalysts or chiral auxiliaries should be employed during cyclopropane ring formation. X-ray crystallography or chiral HPLC can validate stereochemical outcomes .

Q. How should researchers handle discrepancies in reported physical-chemical properties (e.g., melting point, solubility)?

Published data for this compound often lack critical physical properties (e.g., melting point, logP) . To resolve discrepancies, conduct differential scanning calorimetry (DSC) for melting behavior and use shake-flask methods with HPLC quantification for solubility. Cross-validate results against computational models (e.g., COSMO-RS) to identify outliers .

Q. What safety protocols are critical when working with this compound?

Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 for vapor protection) and full chemical-resistant suits to mitigate inhalation/skin exposure risks . Avoid aqueous waste discharge due to potential environmental toxicity, and employ closed-system handling to limit atmospheric release .

Advanced Research Questions

Q. How can the reactivity of the cyclopropane ring and keto-ester group be exploited in tandem reactions?

The strained cyclopropane ring undergoes ring-opening under nucleophilic attack (e.g., with amines or thiols), while the β-keto ester participates in Claisen condensations or Michael additions. For example, the keto-ester can react with ethyl cyanoacetate to form α,γ-dicyano derivatives, while the cyclopropane may undergo [2+2] cycloadditions under UV light . Optimize reaction conditions (e.g., solvent polarity, temperature) to control competing pathways.

Q. What strategies resolve contradictions in catalytic efficiency for asymmetric synthesis?

Contradictions in catalytic performance (e.g., enantiomeric excess variability) may arise from solvent effects or ligand-metal coordination instability. Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps. Screen chiral ligands (e.g., BINAP, salen) with varying steric bulk to improve stereocontrol .

Q. How can computational methods predict metabolic pathways or toxicity profiles?

Employ density functional theory (DFT) to model cytochrome P450-mediated oxidation of the cyclopropane ring, predicting metabolites like diols or epoxides. Compare results with in vitro hepatocyte assays to validate computational predictions. Toxicity risks (e.g., acute oral toxicity) can be estimated using QSAR models, though in vivo testing remains essential for confirmation .

Methodological Guidance

Q. What analytical techniques are optimal for characterizing this compound’s purity and structure?

Q. How to design kinetic studies for reaction optimization?

Monitor reaction progress via in situ FTIR or Raman spectroscopy to track carbonyl group transformations. Use Arrhenius plots to determine activation energies for competing pathways (e.g., cyclopropane ring-opening vs. keto-ester reactions). Statistical design (e.g., DoE) can optimize variables like temperature, catalyst loading, and solvent polarity .

Data Gaps and Recommendations

- Critical Data Needs: Experimental determination of logP, aqueous solubility, and thermal stability (TGA/DSC).

- Collaborative Studies: Partner with crystallography labs for structural elucidation and toxicology centers for in vivo profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.